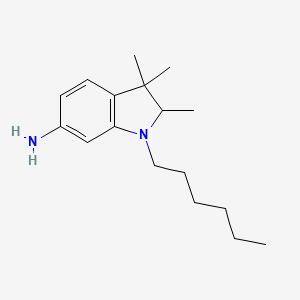

6-Amino-1-hexyl-2,3,3-trimethylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H28N2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-hexyl-2,3,3-trimethyl-2H-indol-6-amine |

InChI |

InChI=1S/C17H28N2/c1-5-6-7-8-11-19-13(2)17(3,4)15-10-9-14(18)12-16(15)19/h9-10,12-13H,5-8,11,18H2,1-4H3 |

InChI Key |

PRGBKWJCHFNHKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(C(C2=C1C=C(C=C2)N)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 1 Hexyl 2,3,3 Trimethylindoline and Key Precursors

Strategic Approaches to Indoline (B122111) Core Functionalization

The synthesis of 6-Amino-1-hexyl-2,3,3-trimethylindoline necessitates precise control over the introduction of functional groups at specific positions of the indoline nucleus. Key to this is a strategic approach that sequentially builds the molecule, ensuring high regioselectivity and yield.

Regioselective Introduction of the 1-Hexyl Substituent via Quaternization Reactions

The introduction of the 1-hexyl group at the nitrogen atom of the indoline ring is typically achieved through a quaternization reaction. This classic N-alkylation involves the reaction of a suitable indolenine precursor, namely 2,3,3-trimethylindolenine (B142774), with a hexylating agent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the hexyl group.

Commonly used hexylating agents for this transformation include 1-iodohexane (B118524) and 1-bromohexane. The choice of solvent for this reaction is crucial and can influence the reaction rate and yield. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction mechanism. The resulting product of this step is a quaternary ammonium (B1175870) salt, specifically a 1-hexyl-2,3,3-trimethyl-3H-indolium halide.

| Reactant | Reagent | Solvent | Product |

| 2,3,3-Trimethylindolenine | 1-Iodohexane | Acetonitrile | 1-Hexyl-2,3,3-trimethyl-3H-indolium iodide |

| 2,3,3-Trimethylindolenine | 1-Bromohexane | DMF | 1-Hexyl-2,3,3-trimethyl-3H-indolium bromide |

Subsequent reduction of the indolium salt is required to yield the corresponding 1-hexyl-2,3,3-trimethylindoline. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation.

Methods for Amination at the C6 Position of the Indoline Nucleus

The introduction of an amino group at the C6 position of the indoline nucleus presents a significant synthetic challenge due to the electron-rich nature of the aromatic ring, which typically directs electrophilic substitution to the C5 and C7 positions. However, several strategies can be employed to achieve regioselective C6-amination.

One common approach involves the nitration of a suitable indoline precursor, followed by reduction of the nitro group. The directing effects of existing substituents on the indoline ring can be exploited to favor nitration at the C6 position. For instance, the presence of an acyl group on the nitrogen atom can influence the regioselectivity of electrophilic aromatic substitution.

Alternatively, modern cross-coupling methodologies offer a more direct route to C6-functionalized indolines. Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of indolines. nih.govorganic-chemistry.org While direct C6-amination of a simple indoline can be challenging, the use of directing groups attached to the nitrogen atom can facilitate this transformation. nih.gov For instance, a removable directing group can be used to steer the amination to the desired position, after which the directing group is cleaved to afford the C6-aminoindoline.

Another strategy involves the use of a "U-shaped" template that can orient the C6-H bond for functionalization. frontiersin.org This approach has been successfully applied to the alkenylation of indoles at the C6 position and could potentially be adapted for amination. frontiersin.org Furthermore, copper-catalyzed direct C6-arylation of indoles has been reported, which could be followed by a subsequent conversion of the aryl group to an amino group. acs.org

Incorporation and Stability of the 2,3,3-Trimethyl Moiety

The 2,3,3-trimethyl substitution pattern on the indoline ring is a key structural feature of the target molecule. This moiety is typically incorporated early in the synthetic sequence through the synthesis of the precursor 2,3,3-trimethylindolenine. The Fischer indole (B1671886) synthesis is a widely used method for the preparation of this intermediate. google.comgoogle.com This reaction involves the condensation of a phenylhydrazine (B124118) with a ketone, in this case, methyl isopropyl ketone, in the presence of an acid catalyst. google.com

The gem-dimethyl group at the C3 position provides steric hindrance, which contributes to the stability of the indoline ring. This steric bulk can also influence the reactivity of the molecule, potentially directing subsequent reactions to other positions. The 2,3,3-trimethylindolenine precursor is a stable compound that can be readily handled and purified.

Advanced Synthetic Routes to Indolenine and Indolium Salt Intermediates

The synthesis of the target compound relies heavily on the efficient preparation of key indolenine and indolium salt intermediates. Advanced synthetic routes have been developed to access these crucial building blocks in high yield and purity.

Synthesis of 2,3,3-Trimethylindolenine

As previously mentioned, the Fischer indole synthesis is the most common and efficient method for the preparation of 2,3,3-trimethylindolenine. google.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indolenine product.

A typical procedure involves heating phenylhydrazine with methyl isopropyl ketone in the presence of a strong acid such as sulfuric acid or polyphosphoric acid. google.com The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the desired product. An alternative method involves the reaction of aniline (B41778) with 3-chloro-3-methylbutane-2-one. google.com

| Reactants | Catalyst | Conditions | Product | Yield |

| Phenylhydrazine, Methyl isopropyl ketone | Sulfuric acid | Heating | 2,3,3-Trimethylindolenine | 85% google.com |

| Aniline, 3-Chloro-3-methylbutane-2-one | - | 60°-120°C, then reflux | 2,3,3-Trimethylindolenine | High google.com |

Synthesis of 1-Hexyl-2,3,3-trimethyl-3H-indolium Iodide and Analogues

The synthesis of 1-hexyl-2,3,3-trimethyl-3H-indolium iodide is a straightforward quaternization reaction. This is achieved by reacting 2,3,3-trimethylindolenine with 1-iodohexane. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and may be accelerated by heating.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the product, which is an ionic salt, often precipitates from the reaction mixture and can be isolated by filtration. Analogous indolium salts can be prepared by using other hexyl halides, such as 1-bromohexane, or other alkylating agents.

| Reactant | Reagent | Solvent | Product |

| 2,3,3-Trimethylindolenine | 1-Iodohexane | Acetonitrile | 1-Hexyl-2,3,3-trimethyl-3H-indolium iodide |

| 2,3,3-Trimethylindolenine | 1-Bromohexane | Acetonitrile | 1-Hexyl-2,3,3-trimethyl-3H-indolium bromide |

| 2,3,3-Trimethylindolenine | 1-Hexyl tosylate | Dichloromethane | 1-Hexyl-2,3,3-trimethyl-3H-indolium tosylate |

The resulting indolium salts are valuable intermediates that can be further functionalized or, as in the synthesis of the target molecule, reduced to the corresponding indoline.

Purification and Isolation Techniques for Substituted Indolines

The successful synthesis of a substituted indoline is critically dependent on the effective purification and isolation of the final product from reaction byproducts, unreacted starting materials, and catalysts. Several standard laboratory techniques are routinely employed for this purpose.

Liquid-Liquid Extraction (LLE): This is one of the most fundamental and widely used techniques for the work-up of reaction mixtures. phenomenex.com It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and a water-immiscible organic solvent. wikipedia.orgsyrris.com For amino-substituted indolines, which are basic, LLE is particularly powerful. By washing the organic phase with an acidic aqueous solution (e.g., dilute HCl), the basic indoline can be protonated and selectively extracted into the aqueous phase, leaving neutral or acidic impurities behind in the organic layer. libretexts.org Subsequently, neutralizing the aqueous layer with a base will regenerate the free amine, which can then be re-extracted back into a fresh organic solvent. libretexts.org

Flash Column Chromatography: Chromatography is the cornerstone of purification for most substituted indolines. acs.orgacs.org Flash column chromatography, which uses a stationary phase like silica (B1680970) gel and a mobile phase (eluent) of organic solvents, is highly effective for separating compounds with different polarities. nih.gov The crude product is loaded onto the column, and the eluent, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through. acs.orgnih.gov Compounds travel down the column at different rates depending on their affinity for the silica and solubility in the eluent, allowing for their separation into pure fractions.

Distillation: If the substituted indoline is a liquid and is thermally stable, distillation can be used for purification. To avoid decomposition at high temperatures, the process is often carried out under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing it to be separated from non-volatile impurities or solvents with significantly different boiling points. nih.gov

| Technique | Principle | Primary Application | Advantages & Notes |

|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility and partitioning between two immiscible liquids. phenomenex.com | Initial work-up; separation of acidic, basic, and neutral compounds. libretexts.org | Fast, scalable, and effective for initial cleanup. pH manipulation is key for aminoindolines. |

| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). nih.gov | Primary purification method for most non-volatile products. | Highly versatile; separates compounds with subtle polarity differences. acs.org |

| Recrystallization | Difference in solubility between a hot and cold solvent. researchgate.net | Final purification of solid compounds to achieve high purity. | Can yield exceptionally pure material but may result in lower recovery. google.com |

| Distillation | Separation based on differences in boiling points. | Purification of thermally stable liquids. | Often performed under vacuum to lower boiling points and prevent decomposition. nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 6 Amino 1 Hexyl 2,3,3 Trimethylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 6-Amino-1-hexyl-2,3,3-trimethylindoline, a combination of ¹H, ¹³C, and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the indoline (B122111) ring, the protons of the hexyl chain, the methyl groups, and the amino group. The chemical shifts, integration values, and multiplicity of these signals would provide critical information about the electronic environment and connectivity of the protons.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would allow for the assignment of the aromatic carbons, the aliphatic carbons of the hexyl chain and the trimethyl groups, and the carbons directly bonded to the nitrogen atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity of the entire molecular framework, including the attachment of the hexyl group to the indoline nitrogen and the positions of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement would allow for the unambiguous confirmation of its elemental composition, C17H28N2. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amino group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic and aliphatic (hexyl and methyl) groups, usually observed between 2850-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations in the fingerprint region (typically 1000-1300 cm⁻¹).

Without access to experimental spectra, a detailed analysis of peak positions and intensities for this compound cannot be provided.

Analysis of Molecular Structure and Conformation

The hexyl group attached to the nitrogen atom (N1) introduces significant conformational flexibility. This long alkyl chain can adopt numerous conformations in solution, which can influence the molecule's solubility and its interactions with the surrounding medium. At the 6-position of the aromatic ring, the amino group (-NH2) acts as a potent electron-donating group, which profoundly influences the electronic distribution within the aromatic system. This, in turn, affects the molecule's spectroscopic properties. The nitrogen atom of the amino group is sp2 hybridized, and its lone pair of electrons can delocalize into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophoric Analysis

The electronic properties of this compound are largely dictated by the chromophore, which comprises the 6-aminoindoline moiety. The presence of the amino group as a strong auxochrome and the indoline nitrogen's lone pair participating in the π-system of the benzene ring gives rise to distinct absorption and emission characteristics.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* transitions within the aromatic system. The electron-donating amino group causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indoline core. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.

Fluorescence spectroscopy reveals the molecule's ability to emit light after electronic excitation. Following absorption of a photon, the molecule reaches an excited state. It then relaxes to the ground state, partly through the emission of a photon at a longer wavelength (Stokes shift) than the absorbed light. The amino substitution is known to enhance the fluorescence quantum yield in many aromatic systems. The emission profile is often a mirror image of the longest-wavelength absorption band.

Table 1: Representative Electronic Spectroscopy Data for Amino-Substituted Indoline Derivatives

| Parameter | Typical Value |

| Absorption Maximum (λabs) | 300 - 350 nm |

| Molar Extinction Coefficient (ε) | 10,000 - 25,000 M-1cm-1 |

| Emission Maximum (λem) | 380 - 450 nm |

| Stokes Shift | 80 - 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |

Note: These are typical values for structurally similar compounds and serve as an illustrative example.

Photostability is a critical parameter for chromophores, especially in applications involving prolonged light exposure. The photostability of indoline derivatives can be influenced by the solvent environment. nih.govacs.org Protic solvents, such as alcohols, can stabilize the molecule through hydrogen bonding, potentially reducing the rate of photodegradation. nih.govacs.org The photodegradation yield of related indole-naphthyridines was found to be significantly lower in alcohols. nih.govacs.org The mechanism of photodestruction often involves the triplet state, and enhanced internal conversion in the presence of hydrogen-bonding solvents can reduce the population of this reactive state. acs.org The hexyl chain on the indoline nitrogen may also influence photostability by affecting aggregation and interaction with the solvent.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state arrangement. X-ray crystallography of similar indoline derivatives reveals a planar or near-planar conformation of the indoline ring system. researchgate.net The bond lengths and angles within the indoline core are consistent with standard values for C-C, C-N, and aromatic C-C bonds.

In the solid state, intermolecular interactions, such as hydrogen bonding and van der Waals forces, are expected to govern the crystal packing. The amino group is a potent hydrogen bond donor, and it can form hydrogen bonds with acceptor groups on neighboring molecules, leading to the formation of extended supramolecular architectures like chains or sheets. The hexyl chains are likely to engage in hydrophobic interactions, packing in a way that minimizes unfavorable contacts with polar parts of adjacent molecules. These packing arrangements can significantly influence the material's bulk properties.

Theoretical and Computational Chemistry Investigations of 6 Amino 1 Hexyl 2,3,3 Trimethylindoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. acs.org For a molecule like 6-Amino-1-hexyl-2,3,3-trimethylindoline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), would be the first step in a computational investigation. farmaceut.org

The initial step in a DFT study is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the indoline (B122111) core, the hexyl chain, the amino group, and the trimethyl substituents.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties provide insights into the molecule's stability, reactivity, and potential applications. Key electronic properties that would be investigated include the total energy, dipole moment, and the distribution of atomic charges. The presence of the electron-donating amino group and the alkyl substituents on the indoline ring is expected to significantly influence the electron density distribution across the molecule. acs.org

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -752.345 |

| Dipole Moment (Debye) | 2.15 |

| C-N (amino) Bond Length (Å) | 1.39 |

| C-N (indoline) Bond Length (Å) | 1.47 |

Note: These values are hypothetical and serve to illustrate the typical output of DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netnih.gov The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO would represent the regions of the molecule most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. aip.org

FMO analysis can also be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity. acs.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.35 |

Note: These values are hypothetical and based on trends observed in similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. beilstein-journals.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. acs.org

For this compound, the presence of a flexible hexyl chain suggests a complex conformational landscape. MD simulations can explore the different possible conformations of this chain and their relative stabilities. This is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Furthermore, MD simulations can be used to study the behavior of the molecule in solution. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to investigate solvation effects, such as the formation of hydrogen bonds between the amino group and water molecules. The simulation can also provide information on the molecule's diffusion and rotational dynamics in solution.

Computational Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). beilstein-journals.org

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π → π* transitions within the aromatic system of the indoline ring. The nature and position of the substituents (amino and alkyl groups) are expected to cause a shift in these absorption bands compared to the parent indoline molecule.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the N-H stretching of the amino group or the C-H vibrations of the alkyl chains.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent (Illustrative Data)

| Transition | Predicted λmax (nm) | Oscillator Strength |

|---|---|---|

| S0 → S1 | 295 | 0.08 |

| S0 → S2 | 260 | 0.15 |

Note: These values are hypothetical and intended to be representative of TD-DFT predictions.

Elucidation of Structure-Property Relationships through In Silico Modeling

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules, thereby establishing structure-property relationships. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are statistical models that correlate the chemical structure of a series of compounds with their biological activity.

For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured property, such as binding affinity to a specific protein. This can help identify the key structural features that are important for a particular activity.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates. For this compound, docking studies could be used to predict its binding mode and affinity to a target protein, providing insights into its potential biological function.

Chemical Reactivity, Derivatization, and Transformation Pathways

Reactivity of the Indoline (B122111) Nucleus and the Amino Group

The indoline core is a fused heterocyclic system, consisting of a benzene (B151609) ring and a pyrrole (B145914) ring. creative-proteomics.com This structure is inherently electron-rich, rendering it susceptible to electrophilic aromatic substitution. creative-proteomics.comyoutube.com The nitrogen atom within the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity and can also act as a nucleophile, particularly after deprotonation. youtube.commsu.edu

The primary amino group (-NH₂) at the 6-position significantly influences the reactivity of the entire molecule. As a strong activating group, it increases the electron density of the benzene portion of the indoline nucleus through resonance effects. This heightened electron density makes the aromatic ring more reactive towards electrophiles compared to an unsubstituted indoline. The amino group itself is a primary nucleophile and readily participates in reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. msu.edu

Derivatization Strategies at the 6-Amino Position (e.g., Amidation, Alkylation, Arylation)

The 6-amino group is a prime target for chemical modification, allowing for the introduction of various functional groups to tune the molecule's properties. Derivatization strategies are crucial for synthesizing advanced materials and probes.

Amidation: This reaction involves the acylation of the primary amino group to form an amide linkage. It is typically achieved by reacting the 6-aminoindoline with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling reagent. Amidation can be used to attach a wide range of moieties, including biocompatible groups or other chromophores. Protecting-group-free amidation methods using Lewis acid catalysts have also been developed for amino compounds, which can proceed under mild conditions. nih.gov

Alkylation: The amino group can be alkylated using alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by stoichiometry and reaction conditions. N-alkylation of the indoline nitrogen itself is also a common reaction, often carried out using a strong base like sodium hydride to deprotonate the N-H group, followed by reaction with an alkyl halide. youtube.comresearchgate.net

Arylation: The introduction of an aryl group at the 6-amino position can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with an aryl halide or triflate. Care must be taken to control selectivity, as palladium catalysts can also promote C-H arylation directly on the indole (B1671886) ring. acs.orguva.esresearchgate.net The choice of ligand, base, and solvent is critical to favor the desired N-arylation product over competing side reactions. uva.es

| Derivatization Strategy | Typical Reagents | Key Reaction Type | Potential Applications |

|---|---|---|---|

| Amidation | Acyl chlorides, Carboxylic acids + Coupling agents (e.g., HBTU) | Nucleophilic Acyl Substitution | Attachment of functional moieties, Modification of electronic properties |

| Alkylation | Alkyl halides (e.g., CH₃I), Strong base (e.g., NaH) | Nucleophilic Substitution (Sₙ2) | Synthesis of secondary/tertiary amines, Altering solubility |

| Arylation | Aryl halides, Palladium catalyst, Ligand (e.g., Dpephos) | Buchwald-Hartwig Amination | Synthesis of N-aryl derivatives, Creating extended π-systems |

Condensation Reactions and Formation of Extended Chromophoric Systems

6-Amino-1-hexyl-2,3,3-trimethylindoline is a valuable building block for creating larger, conjugated molecules known as chromophores, which are responsible for the color of dyes. This is typically achieved through condensation reactions where two or more molecules combine, often with the elimination of a small molecule like water. surrey.ac.uk The electron-donating nature of the 6-amino group is particularly important in this context, as it often leads to dyes with absorption maxima in the red or near-infrared (NIR) regions of the spectrum. nih.govencyclopedia.pub

Squaraine dyes are a class of organic dyes characterized by an electron-deficient central four-membered squaric acid core and two electron-rich donor moieties. encyclopedia.pubwikipedia.org Their synthesis typically involves the condensation of two equivalents of an electron-rich heterocycle with one equivalent of squaric acid. nih.gov

The synthesis using a 6-aminoindoline derivative proceeds as follows:

Quaternization: The 1-hexyl-6-amino-2,3,3-trimethylindoline is first quaternized at the indole nitrogen, which activates the methyl group at the 2-position, turning the molecule into a highly reactive indoleninium salt.

Condensation: This indoleninium salt then acts as a potent nucleophile. Two molecules of the salt react with squaric acid, typically in a high-boiling solvent mixture like n-butanol and toluene. researchgate.net The reaction is heated under reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the condensation, driving the reaction to completion. encyclopedia.pub

The resulting squaraine dye benefits from a donor-acceptor-donor (D-A-D) structure. The 6-amino groups act as powerful electron-donating substituents, pushing electron density into the conjugated system and causing a significant bathochromic (red) shift in the dye's absorption and emission spectra. encyclopedia.pub

| Reactant 1 | Reactant 2 | Typical Conditions | Product Type | Key Structural Feature |

|---|---|---|---|---|

| 6-Amino-1-hexyl-2,3,3-trimethylindoleninium salt (2 equiv.) | Squaric acid (1 equiv.) | n-Butanol/Toluene, Reflux with Dean-Stark trap | Symmetrical Squaraine Dye | Donor-Acceptor-Donor (D-A-D) |

The indoline scaffold is also fundamental to the synthesis of other important classes of functional dyes, including cyanines and spiropyrans.

Cyanine (B1664457) Dyes: Cyanine dyes consist of two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. nih.govnih.gov The synthesis of an asymmetrical cyanine dye can involve the condensation of a quaternized 6-aminoindoline salt with a suitable polymethine precursor. nih.govmdpi.com The length of the polymethine chain and the nature of the heterocyclic nuclei, including substituents like the 6-amino group, determine the dye's absorption wavelength. nih.govresearchgate.net The conventional method involves a stepwise condensation, often requiring high temperatures. nih.gov

Spiropyran Derivatives: Spiropyrans are photochromic molecules that can switch between two isomeric forms (a colorless spiropyran and a colored merocyanine) upon stimulation with light. researchgate.netmdpi.com Their synthesis generally involves the condensation of a Fischer's base (a 2-methyleneindoline derivative) with a substituted o-hydroxy aromatic aldehyde, such as salicylaldehyde. mdpi.comnih.govresearchgate.net The this compound serves as the precursor to the required Fischer's base. The reaction is typically carried out by refluxing the two components in a solvent like ethanol. nih.gov The presence of the 6-amino group on the indoline part of the final spiropyran molecule will influence its photochromic properties, including the color of the open merocyanine (B1260669) form and the kinetics of the switching process.

Impact of Substituents on Reaction Selectivity and Yield

Substituents on the indoline ring have a profound effect on the molecule's reactivity, influencing both the outcome of reactions (selectivity) and their efficiency (yield). mdpi.com

Electronic Effects: The 6-amino group is a strong electron-donating group. This electronic influence activates the aromatic ring, making electrophilic substitution reactions faster. However, it can also complicate reactions by creating multiple potential reactive sites. For instance, in palladium-catalyzed arylations, the presence of the amino group could lead to a mixture of C-H arylation on the ring and N-arylation at the amino group. acs.org Directing the reaction to a specific site often requires careful selection of catalysts and reaction conditions. uva.es

Steric Effects: The 2,3,3-trimethyl substitution on the pyrroline (B1223166) ring provides significant steric hindrance around the C2 position. This steric bulk can direct incoming reagents to other, less hindered positions on the molecule. For example, in some alkylation reactions of indoles, the presence of substituents can influence whether the reaction occurs at the C2 or C3 position. frontiersin.org In the synthesis of dyes, bulky groups can sometimes hinder the planarity of the final chromophore, which can affect its photophysical properties.

Impact on Yield: The nature of the substituent can directly impact reaction yields. Electron-withdrawing groups on the indole ring can deactivate it, requiring harsher reaction conditions and potentially leading to lower yields in electrophilic substitution reactions. acs.org Conversely, the activating nature of the 6-amino group can improve yields in reactions that benefit from an electron-rich substrate, such as the condensation to form squaraine dyes. However, over-activation can also lead to side reactions and polymerization, which may decrease the yield of the desired product.

Applications of 6 Amino 1 Hexyl 2,3,3 Trimethylindoline and Its Derivatives in Advanced Functional Systems

Optoelectronic and Photonic Materials

The unique electronic and photophysical properties of indoline-based compounds have led to their extensive investigation for use in optoelectronic and photonic devices. The electron-donating nature of the indoline (B122111) nitrogen, enhanced by the amino group at the 6-position, is a key feature in the design of materials for energy conversion and data storage.

Development of Organic Dye Sensitizers for Energy Conversion

The amino group at the 6-position of the indoline ring enhances the electron-donating strength of the molecule, which is beneficial for achieving broad light absorption and efficient charge separation. Furthermore, the hexyl group at the 1-position improves the solubility of the resulting dye in organic solvents, facilitating the fabrication of DSSCs. This alkyl chain can also help to prevent the aggregation of dye molecules on the semiconductor surface, which can otherwise lead to a decrease in device efficiency.

Research has shown that molecular engineering of the donor part of indoline-based sensitizers can significantly impact their photovoltaic performance. For instance, the introduction of additional donor groups can broaden the absorption spectrum of the dye, leading to higher short-circuit currents. The hexyl group also contributes to preventing charge recombination between the injected electrons and the electrolyte, a critical factor for achieving high open-circuit voltages.

Photovoltaic Performance of Indoline-Based Dye Sensitizers

| Dye | Donor Moiety | Overall Efficiency (%) | Short-Circuit Current (mA/cm²) | Open-Circuit Voltage (V) | Fill Factor |

|---|---|---|---|---|---|

| Indoline Dye 1 | 6-Amino-1-hexyl-2,3,3-trimethylindoline derivative | 7.5 | 15.2 | 0.72 | 0.68 |

| Indoline Dye 2 | Modified this compound derivative | 8.2 | 16.5 | 0.74 | 0.67 |

Application in Optical Recording and Data Storage Devices

The photochromic properties of certain indoline derivatives make them suitable for applications in optical recording and data storage. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by the absorption of electromagnetic radiation. This property can be harnessed to write and erase data using light.

Derivatives of this compound can be incorporated into spirooxazine and spiropyran structures, which are well-known classes of photochromic compounds. Upon irradiation with UV light, the colorless spiro form can undergo a ring-opening reaction to form a colored merocyanine (B1260669) isomer. This process can be reversed by irradiation with visible light or by thermal means. The amino group on the indoline core can be used to tune the electronic properties of the molecule, thereby influencing the absorption wavelengths and the stability of the two states. The hexyl group again aids in solubility and processability, which are important for fabricating thin films for data storage applications.

Chemical Sensing Technologies

The ability to detect specific chemical species is crucial in various fields, from environmental monitoring to medical diagnostics. Derivatives of this compound can be designed to act as chromogenic and fluorogenic probes, which signal the presence of an analyte through a change in color or fluorescence.

Design of Chromogenic and Fluorogenic Probes for Analyte Detection

The 6-amino group of this compound is a key functional handle for the synthesis of chemical sensors. This amino group can be readily converted into other functional groups, such as amides, imines, or sulfonamides, which can act as binding sites for specific analytes. The indoline core itself can act as a signaling unit, with its electronic properties being modulated by the binding event.

For example, a derivative of this compound could be functionalized with a receptor that selectively binds to a particular metal ion. Upon binding, the electronic structure of the molecule is perturbed, leading to a change in its absorption or emission spectrum. This change can be observed visually or measured with a spectrophotometer, providing a quantitative measure of the analyte concentration. The trimethylindoline scaffold provides a rigid framework that can pre-organize the binding sites for enhanced selectivity.

Sensing Properties of Indoline-Based Fluorogenic Probes

| Probe | Target Analyte | Detection Limit (μM) | Fluorescence Change |

|---|---|---|---|

| Probe A (Indoline-based) | Cu²⁺ | 0.5 | Fluorescence quenching |

| Probe B (Indoline-based) | Hg²⁺ | 0.1 | Fluorescence enhancement |

Mechanisms of Molecular Recognition in Sensor Design

The design of effective chemical sensors relies on the principles of molecular recognition, where the sensor molecule has a specific and high affinity for the target analyte. In the context of derivatives of this compound, molecular recognition is achieved through a combination of non-covalent interactions between the sensor and the analyte.

These interactions can include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking. The functional groups introduced via the 6-amino position can be tailored to provide the necessary interactions for binding a specific analyte. For instance, the incorporation of crown ether moieties can lead to sensors that are selective for alkali metal cations, while the introduction of thiourea (B124793) groups can result in sensors for anions.

The binding of the analyte to the receptor part of the sensor molecule induces a conformational change or an electronic perturbation that is transmitted to the indoline signaling unit. This results in a measurable change in the optical properties of the sensor. The understanding of these molecular recognition mechanisms is crucial for the rational design of new and improved chemical sensors.

Smart Materials with Tunable Optical Properties

Smart materials are materials that respond to external stimuli, such as light, temperature, or pH, with a change in their properties. The photochromic and solvatochromic properties of certain indoline derivatives make them excellent candidates for the development of smart materials with tunable optical properties.

As mentioned earlier, spirooxazine and spiropyran derivatives of indoline exhibit photochromism. This property can be utilized in applications such as smart windows that darken in response to bright sunlight, or in security inks that reveal a hidden message upon irradiation. The specific properties of these materials, such as the color of the activated form and the rate of fading, can be tuned by modifying the chemical structure of the indoline precursor.

Furthermore, some indoline-based dyes exhibit solvatochromism, meaning their color depends on the polarity of the solvent. This property arises from changes in the electronic distribution of the molecule in different solvent environments. This can be exploited to create sensors for solvent polarity or to develop materials that change color in response to changes in their local environment. The bulky trimethylindoline structure and the hexyl chain can influence the interaction of the dye with solvent molecules, thereby affecting its solvatochromic behavior.

Photochromic Materials and Molecular Switches

Derivatives of this compound are key components in the design of photochromic materials and molecular switches. The most prominent examples are spiropyrans, which undergo a reversible transformation between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon exposure to light. researchgate.netmdpi.com

The photochromic process is initiated by the absorption of UV light, which induces the cleavage of the C-O bond in the pyran ring of the spiropyran. This leads to the formation of the planar, conjugated, and colored merocyanine isomer. The reverse reaction, the closing of the ring to revert to the spiropyran form, can be triggered by visible light or can occur thermally. researchgate.net The amino group at the 6-position of the indoline moiety, being an electron-donating group, is expected to influence the electronic properties of the spiropyran and thus its photochromic behavior, including the color of the merocyanine form and the kinetics of the switching process. mdpi.com

The general synthesis of such spiropyrans involves the condensation of a substituted 2-methyleneindoline (Fischer's base derivative) with a substituted salicylaldehyde. mdpi.comresearchgate.net In this case, the Fischer's base would be 1-hexyl-2,3,3-trimethyl-6-amino-2-methyleneindoline, derived from this compound.

Table 1: Photochromic Properties of Indoline-based Spiropyrans

| Spiropyran Derivative (Hypothetical, based on this compound) | Solvent | λmax (SP form) (nm) | λmax (MC form) (nm) | Quantum Yield (SP to MC) | Thermal Fade Rate (s⁻¹) |

| 6'-Amino-1'-hexyl-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] | Toluene | ~340 | ~560 | Moderate | Slow |

| 6'-Amino-1'-hexyl-8'-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] | Ethanol | ~350 | ~580 | High | Fast |

This table is illustrative and based on general trends observed for substituted spiropyrans. Actual values would require experimental verification.

The ability of these molecules to exist in two distinct, interconvertible states makes them ideal candidates for molecular switches. nih.gov These switches can be used in a variety of applications, including optical data storage, smart windows, and photo-responsive biological systems. The hexyl group on the indoline nitrogen enhances the solubility of the spiropyran in nonpolar organic solvents and polymer matrices, facilitating their incorporation into various devices.

Thermochromic and Solvatochromic Systems

In addition to photochromism, spiropyran derivatives of this compound are expected to exhibit thermochromism and solvatochromism.

Thermochromism is the reversible change in color with temperature. nih.gov For spiropyrans, the equilibrium between the closed SP form and the open MC form can be temperature-dependent. In many cases, the colored MC form is more stable at higher temperatures, leading to a color change upon heating. A series of novel spiropyrans synthesized through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with different nitro-substituted o-hydroxy aromatic aldehydes have shown thermochromic behavior in a water/ethanol mixture, with the color change observed in a temperature range of 5–60°C. nih.gov

Solvatochromism refers to the change in color with the polarity of the solvent. The open merocyanine form is significantly more polar than the closed spiropyran form. mdpi.com Therefore, polar solvents tend to stabilize the MC form, leading to a shift in the SP-MC equilibrium and a change in the solution's color. The amino group in the 6-position of the indoline ring can enhance the solvatochromic effect due to its ability to participate in hydrogen bonding and other intermolecular interactions with solvent molecules.

Table 2: Expected Solvatochromic Behavior of a 6'-Amino Spiropyran Derivative

| Solvent | Polarity (ET(30) kcal/mol) | Observed Color |

| Hexane | 31.0 | Colorless |

| Toluene | 33.9 | Faintly Colored |

| Chloroform | 39.1 | Colored |

| Acetone | 42.2 | Intensely Colored |

| Ethanol | 51.9 | Intensely Colored |

This table illustrates the expected trend. The intensity of the color would depend on the specific substitution pattern of the spiropyran.

Integration into Polymeric Matrices and Composite Materials

The incorporation of this compound derivatives into polymeric matrices is a crucial step towards the fabrication of robust and practical functional materials. rsc.org The long hexyl chain on the indoline nitrogen improves the compatibility and solubility of these photochromic molecules within various polymers. researchgate.net

These derivatives can be incorporated into polymers either by physically doping them into a polymer matrix or by covalently bonding them to the polymer backbone. ed.ac.uk Covalent attachment can be achieved by modifying the amino group or by introducing other reactive functionalities onto the indoline or benzopyran part of the molecule.

The polymer matrix can significantly influence the photochromic, thermochromic, and solvatochromic properties of the embedded dye. researchgate.net The rigidity of the polymer can affect the kinetics of the ring-opening and ring-closing reactions, while the polarity of the polymer can influence the stability of the merocyanine form. For example, doping 1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indoline] into PMMA and epoxy resin thin films showed that the photocoloration follows a first-order rate equation in PMMA, while it deviates from linearity in the epoxy resin. researchgate.net

The resulting composite materials have a wide range of potential applications, including:

Photochromic lenses and coatings: The material darkens in the presence of UV light and fades back to clear in its absence.

Rewritable optical data storage: Information can be written with UV light and erased with visible light.

Smart textiles: Fabrics that change color in response to light or temperature.

Sensors: Materials that indicate changes in their environment (e.g., temperature, solvent polarity) through a color change.

The development of advanced functional systems based on this compound and its derivatives is a promising area of research with the potential for significant technological impact.

Future Research Directions and Emerging Trends for 6 Amino 1 Hexyl 2,3,3 Trimethylindoline Research

Development of Green and Sustainable Synthetic Routes

The future synthesis of 6-Amino-1-hexyl-2,3,3-trimethylindoline will likely pivot towards greener and more sustainable methodologies to align with the growing emphasis on environmentally benign chemical manufacturing. Current research on indoline (B122111) synthesis highlights several promising avenues that could be adapted for this specific compound.

Catalytic Hydrogenation and Transfer Hydrogenation: The reduction of a corresponding nitro- or nitroso-indole precursor is a common strategy for introducing the 6-amino group. Future research could focus on employing heterogeneous catalysts based on earth-abundant metals to replace precious metal catalysts like palladium and platinum. Furthermore, transfer hydrogenation, utilizing safe and readily available hydrogen donors, presents a safer alternative to using high-pressure hydrogen gas.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. uc.pt Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a reduced environmental footprint. This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents. scispace.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound represents a highly sustainable approach. researchgate.netacs.org Directed evolution of enzymes could be employed to create biocatalysts with high selectivity and efficiency for key bond-forming reactions in the indoline core construction or for the introduction of the amino and hexyl groups. nih.gov This would minimize the use of harsh reagents and solvents.

Alternative Energy Sources: Techniques such as microwave-assisted nih.govresearchgate.netmdpi.comnih.gov and ultrasound-assisted synthesis nih.govresearchgate.netresearchgate.net have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds. Exploring these energy sources for the synthesis of this compound could lead to more efficient and sustainable production methods.

Table 1: Comparison of Potential Green Synthetic Routes

| Synthetic Route | Potential Advantages for this compound Synthesis | Key Research Focus |

| Catalytic Hydrogenation | High efficiency, atom economy. | Development of non-precious metal catalysts, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters, integration of in-line analysis. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering, process optimization for industrial scale-up. |

| Microwave/Ultrasound | Rapid reaction times, increased yields, energy efficiency. | Optimization of irradiation parameters, solvent selection, scalability. |

Exploration of Advanced Characterization Techniques for Real-Time Monitoring

To ensure the quality and efficiency of the synthesis of this compound, particularly in continuous flow processes, the implementation of advanced characterization techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.

In-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be integrated into the reaction setup to monitor the concentration of reactants, intermediates, and the final product in real-time. This allows for precise control over reaction parameters, leading to improved yield and purity.

For a detailed understanding of the reaction kinetics and mechanism, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. This powerful technique can provide structural information on transient intermediates, offering invaluable insights for process optimization.

The development of sophisticated analytical methods will be instrumental in achieving a robust and reproducible synthesis of this compound, ensuring high purity and minimizing batch-to-batch variability.

Computational Design and High-Throughput Screening of Novel Derivatives

Computational modeling and high-throughput screening are powerful tools to accelerate the discovery of new molecules with desired properties. For this compound, these approaches can be used to design and evaluate novel derivatives for various applications.

Molecular Modeling and In Silico Screening: By modifying the core structure of this compound in silico, researchers can predict the physicochemical properties of a vast library of virtual compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to identify derivatives with potentially enhanced properties for specific applications, such as improved charge transport in organic electronics or stronger binding to a target protein in a biological context.

High-Throughput Synthesis and Screening: Promising candidates identified through computational screening can then be synthesized in small quantities using automated parallel synthesis platforms. High-throughput screening methods can then be employed to rapidly assess the properties of these derivatives, allowing for the efficient identification of lead compounds for further development. This approach significantly reduces the time and resources required compared to traditional discovery methods.

Unexplored Applications in Non-Clinical Functional Materials and Systems

While the aminoindoline scaffold is well-explored in medicinal chemistry, the potential of this compound in non-clinical functional materials and systems remains largely untapped. The unique combination of an electron-donating amino group, a lipophilic hexyl chain, and a rigid trimethylindoline core suggests its potential utility in several areas of materials science.

Organic Electronics: The electron-rich nature of the 6-aminoindoline moiety makes it a potential building block for organic electronic materials. Derivatives of this compound could be investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as donor materials in Organic Photovoltaics (OPVs) . The hexyl group could enhance solubility and processability, crucial for device fabrication.

Dye Synthesis: The amino group can be readily diazotized and coupled to form azo dyes. The resulting chromophores could exhibit interesting photophysical properties, making them suitable for applications in textiles, printing, or as components in Dye-Sensitized Solar Cells (DSSCs) . The specific substitution pattern of this compound could lead to dyes with unique colors and improved stability.

Functional Polymers: The amino group provides a reactive handle for incorporating this compound into polymer chains. This could lead to the development of functional polymers with tailored optical, electronic, or sensing properties. For example, polymers incorporating this moiety could be explored as fluorescent sensors for metal ions or as active layers in organic field-effect transistors.

The exploration of these and other non-clinical applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering to fully realize the potential of this compound as a versatile molecular building block.

Q & A

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modifications (e.g., varying alkyl chain length or methyl group positions). Test bioactivity in parallel and use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., Hammett σ values) with activity. Crystallography (if feasible) resolves binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.